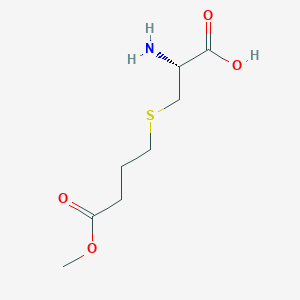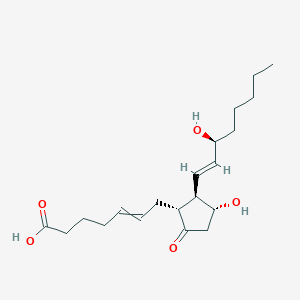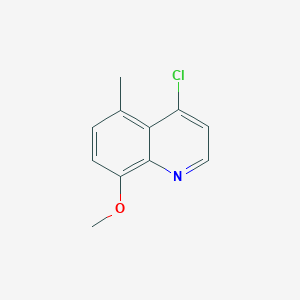
S-(4-Methoxy-4-oxobutyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methoxy-4-oxobutyl)-L-cysteine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group and an oxobutyl group attached to the sulfur atom of L-cysteine, an amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxy-4-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-methoxy-4-oxobutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Methoxy-4-oxobutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(4-Methoxy-4-oxobutyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-(4-Methoxy-4-oxobutyl)-L-cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through covalent modification of thiol groups. This can lead to changes in cellular signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4′-Methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid: Isolated from the fruits of Phyllanthus emblica.
4-Methoxy-4-oxobutyl)phenylphosphinic acid: Known for its unique chemical properties.
(3E,5E)-2-(4-Methoxy-4-oxobutyl)nona-3,5-dienoic acid: A medium-chain fatty acid.
Uniqueness
S-(4-Methoxy-4-oxobutyl)-L-cysteine is unique due to its combination of a methoxy group and an oxobutyl group attached to L-cysteine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15NO4S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-methoxy-4-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)3-2-4-14-5-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
QXNKPNWOMQWVQM-LURJTMIESA-N |
SMILES isomérique |
COC(=O)CCCSC[C@@H](C(=O)O)N |
SMILES canonique |
COC(=O)CCCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)
![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)
![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)





![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)

